4-Fluoro-1,7a-dihydrobenzimidazol-2-one
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Overview
Description
4-Fluoro-1,7a-dihydrobenzimidazol-2-one is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination using tetrafluoroborate salts . Another approach is the direct fluorination of benzimidazole derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods: Industrial production of 4-Fluoro-1,7a-dihydrobenzimidazol-2-one may involve large-scale Schiemann reactions or direct fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,7a-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-1,7a-dihydrobenzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural properties.
Medicine: Explored for its potential as an antimicrobial, antiviral, or anticancer agent.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
1,3-Dihydrobenzimidazol-2-one: A non-fluorinated analog with similar structural features but lower biological activity.
4-Bromo-1,7a-dihydrobenzimidazol-2-one: A brominated derivative with different reactivity and applications.
4,5-Difluoro-1,7a-dihydrobenzimidazol-2-one: A difluorinated analog with potentially enhanced biological activity and stability.
Uniqueness: 4-Fluoro-1,7a-dihydrobenzimidazol-2-one stands out due to the presence of the fluorine atom, which significantly enhances its biological activity, stability, and selectivity compared to its non-fluorinated and brominated counterparts. The unique properties of fluorine, such as its high electronegativity and ability to form strong hydrogen bonds, contribute to the compound’s superior performance in various applications .
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-fluoro-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,(H,9,11) |
InChI Key |
QMDFMGIYOZUXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)C(=C1)F |
Origin of Product |
United States |
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